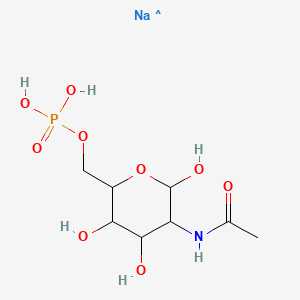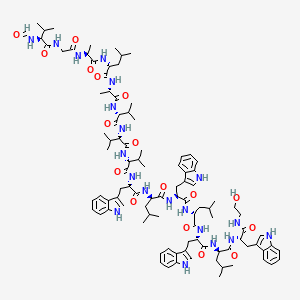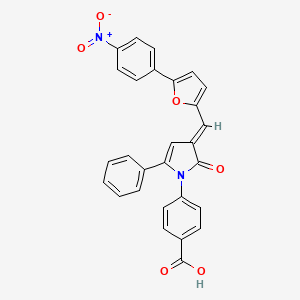
L-Threonine-15N
Vue d'ensemble
Description
L-Threonine-15N: is a stable isotope-labeled compound of L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) studies, due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Threonine-15N can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of nitrogen-15 into the amino acid during its synthesis. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the reaction mixture.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, which are then incorporated into the amino acid during its biosynthesis. The resulting product is then purified to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Threonine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form other amino acids or derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of other amino acids or derivatives.
Substitution: Formation of substituted threonine derivatives.
Applications De Recherche Scientifique
L-Threonine-15N has a wide range of applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in metabolic studies and to understand the role of threonine in various physiological processes.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
L-Threonine-15N exerts its effects by participating in protein synthesis and other metabolic processes. It acts as a precursor to other amino acids such as glycine and serine. The labeled nitrogen-15 allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in these processes.
Comparaison Avec Des Composés Similaires
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15.
L-Valine-15N: Another nitrogen-15 labeled amino acid.
L-Isoleucine-15N: Nitrogen-15 labeled isoleucine.
Uniqueness: L-Threonine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful in NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids.
Propriétés
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-SZEKAKMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)










